

# Independent verification of Colpormon's antiviral activity

Author: BenchChem Technical Support Team. Date: December 2025



An Independent Verification of Chlorpheniramine's Antiviral Activity: A Comparative Guide

The following guide provides an objective comparison of the antiviral performance of Chlorpheniramine (CPM), a first-generation antihistamine, against various viruses, supported by experimental data from recent in vitro and preliminary clinical studies. This document is intended for researchers, scientists, and drug development professionals interested in the repurposing of existing drugs for antiviral therapies.

### **Data Presentation**

The antiviral activity of Chlorpheniramine has been evaluated against several respiratory viruses. The tables below summarize the key quantitative data from in vitro studies, offering a comparison of its efficacy.

Table 1: In Vitro Antiviral Activity of Chlorpheniramine (CPM) Against Influenza Viruses



| Virus Strain                        | Cell Line | IC50 (μM)¹ | CC50 (μM)² | Selectivity<br>Index (SI) <sup>3</sup> | Reference |
|-------------------------------------|-----------|------------|------------|----------------------------------------|-----------|
| A/Shanghai/4<br>664T/2013(H<br>7N9) | MDCK      | 11.84      | 285 ± 11   | 24.07                                  | [1][2]    |
| A/Anhui/1/20<br>13(H7N9)            | MDCK      | 14.23      | 285 ± 11   | 20.03                                  | [1]       |
| A/California/0<br>4/2009(H1N1       | MDCK      | 23.81      | 285 ± 11   | 11.97                                  | [1]       |
| A/Puerto<br>Rico/8/34(H1<br>N1)     | MDCK      | 17.54      | 285 ± 11   | 16.25                                  | [1]       |
| B/Florida/4/2<br>006                | MDCK      | 19.87      | 285 ± 11   | 14.34                                  | [1]       |

 $<sup>^1</sup>$  IC<sub>50</sub> (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of the virus in vitro.  $^2$  CC<sub>50</sub> (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of uninfected cells in vitro.  $^3$  Selectivity Index (SI): The ratio of CC<sub>50</sub> to IC<sub>50</sub>, indicating the therapeutic window of the drug. A higher SI value suggests a more favorable safety profile.

Table 2: In Vitro Antiviral and Virucidal Activity of Chlorpheniramine (CPM) Against SARS-CoV-2



| Assay Type            | Virus Strain                       | Cell Line                                              | Measureme<br>nt                    | Result                   | Reference |
|-----------------------|------------------------------------|--------------------------------------------------------|------------------------------------|--------------------------|-----------|
| Antiviral<br>Activity | SARS-CoV-2<br>Delta<br>(B.1.617.2) | Human<br>Tracheal/Bro<br>nchial<br>Epithelial<br>Cells | Log<br>Reduction<br>Value          | 2.69                     | [3][4]    |
| Virucidal<br>Effect   | SARS-CoV-2<br>USA-<br>WA1/2020     | Vero 76                                                | Log<br>Reduction in<br>Viral Titer | 2.5 (99.7%<br>reduction) | [5][6]    |
| Cytotoxicity          | Not specified                      | Vero E6                                                | CC₅₀ (µg/ml)                       | 497.7                    | [7][8]    |

Table 3: Comparative In Vitro Antiviral Activity Against SARS-CoV-2 Delta Variant

| Compound                          | Cell Model                                      | Log Reduction<br>Value | Reference |
|-----------------------------------|-------------------------------------------------|------------------------|-----------|
| Chlorpheniramine<br>Maleate (CPM) | Human<br>Tracheal/Bronchial<br>Epithelial Cells | 2.69                   | [3][4]    |
| Remdesivir                        | Human<br>Tracheal/Bronchial<br>Epithelial Cells | 0.12                   | [3][4]    |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to allow for independent verification and replication.

### In Vitro Antiviral Activity Assay against Influenza Viruses

 Cells and Viruses: Madin-Darby canine kidney (MDCK) cells were used for propagating influenza viruses and for antiviral assays. The influenza virus strains used were



A/Shanghai/4664T/2013(H7N9), A/Anhui/1/2013(H7N9), A/California/04/2009(H1N1), A/Puerto Rico/8/34(H1N1), and B/Florida/4/2006.[1]

- Cytopathic Effect (CPE) Reduction Assay: To determine the antiviral activity of the compounds, a CPE reduction assay was performed. MDCK cells were seeded in 96-well plates and infected with the respective influenza virus strains. The infected cells were then treated with various concentrations of Chlorpheniramine. After incubation, cell viability was measured using the Cell Counting Kit-8 (CCK-8). The IC50 was calculated as the drug concentration required to inhibit 50% of the virus-induced CPE.[1]
- Cytotoxicity Assay: The cytotoxicity of Chlorpheniramine on MDCK cells was determined by the CCK-8 assay. Uninfected MDCK cells were incubated with different concentrations of the drug. The CC<sub>50</sub> was calculated as the drug concentration that reduced the viability of the cells by 50%.[1]

## In Vitro Antiviral and Virucidal Assays against SARS-CoV-2

- Virucidal Assay: The virucidal effect of a nasal spray formulation containing CPM was tested against SARS-CoV-2 (USA-WA1/2020 strain) in Vero 76 cells. The virus was incubated with the CPM formulation for 25 minutes. The mixture was then diluted and added to Vero 76 cells. The reduction in viral load was determined by calculating the 50% cell culture infectious dose (CCID<sub>50</sub>) using the Reed-Muench method.[5][6]
- Virus Yield Reduction Assay: The antiviral activity of CPM against the SARS-CoV-2 delta
  (B.1.617.2) strain was evaluated using a three-dimensional in vitro model of normal, humanderived tracheal/bronchial epithelial cells. The tissue models were infected with the virus and
  then treated with CPM. The antiviral activity was measured by the reduction in virus yield on
  day six post-infection.[3][4]
- Multi-faceted In Vitro Evaluation: The antiviral activity of CPM against SARS-CoV-2 was
  assessed in Vero E6 cells. The study evaluated the effects on viral adsorption, replication,
  and direct virucidal activity. Molecular docking studies were also performed to investigate the
  interactions between CPM and viral proteins, such as the main protease, spike protein, and
  RNA polymerase, as well as the ACE2 receptor.[7][8]



### **Visualizations**

# Proposed Multi-target Antiviral Mechanism of Chlorpheniramine Against SARS-CoV-2

The following diagram illustrates the proposed mechanisms by which Chlorpheniramine may exert its antiviral effects against SARS-CoV-2, as suggested by in vitro studies.[7][8][9]



Click to download full resolution via product page

Caption: Proposed multi-target antiviral mechanisms of Chlorpheniramine against SARS-CoV-2.

# Experimental Workflow for In Vitro Antiviral Activity Screening

This diagram outlines a general experimental workflow for screening compounds for antiviral activity in a cell-based assay.





Click to download full resolution via product page

Caption: A typical workflow for in vitro antiviral drug screening.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses [frontiersin.org]
- 2. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
- 4. Study Shows Intranasal Chlorpheniramine Maleate Effective For the Treatment of COVID-19 - BioSpace [biospace.com]
- 5. In Vitro Virucidal Effect of Intranasally Delivered Chlorpheniramine Maleate Compound Against Severe Acute Respiratory Syndrome Coronavirus 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Virucidal Effect of Intranasally Delivered Chlorpheniramine Maleate Compound Against Severe Acute Respiratory Syndrome Coronavirus 2 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorpheniramine Maleate Displaying Multiple Modes of Antiviral Action Against SARS-CoV-2: An Initial Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Independent verification of Colpormon's antiviral activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075085#independent-verification-of-colpormon-santiviral-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com